molecular formula C13H13NO5S3 B2540897 (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-78-1

(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2540897
CAS No.: 880641-78-1
M. Wt: 359.43
InChI Key: BLJDLRBFPXDDMJ-DHZHZOJOSA-N
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Description

(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H13NO5S3 and its molecular weight is 359.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research on rhodanine-3-acetic acid derivatives, structurally related to (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, demonstrated potential antimicrobial properties against a range of bacteria, mycobacteria, and fungi. Notably, these derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Krátký, Vinšová, & Stolaříková, 2017).

Fluorescence Properties for Chemical Sensing

A derivative synthesized for the selective determination of Co2+ ions through fluorescence quenching suggests potential applications in chemical sensing. This compound showed selectivity towards Co2+ over other tested metal ions, indicating its utility as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Corrosion Inhibition

Certain azo derivatives related to the compound have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid. Their high inhibition efficiency and the ability to form a protective layer on the metal surface suggest their application in corrosion prevention technologies (Bedair et al., 2022).

Cytotoxic Activity Against Cancer Cells

Derivatives of this compound exhibited cytotoxic activities against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This research indicates the potential therapeutic applications of these compounds in cancer treatment (Nguyen et al., 2019).

Photophysical Properties for Material Science

Novel d-π-A chromophores based on structurally similar compounds have been synthesized, showing significant photophysical properties. Their large Stokes shift and viscosity-induced emission suggest applications in material science, particularly in the development of novel photonic and electronic materials (Jachak et al., 2021).

Antitumor and Anti-Inflammatory Activities

Studies on 5-(het)arylidene derivatives revealed their antitumor and anti-inflammatory potentials. Some synthesized compounds exceeded the known comparison drugs in their action, indicating their potential as therapeutic agents in treating cancer and inflammatory diseases (Horishny, Chaban, & Matiychuk, 2020).

Properties

IUPAC Name

2-[(5E)-5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S3/c1-8(9-2-4-10(15)5-3-9)11-12(16)14(13(20)21-11)6-7-22(17,18)19/h2-5,15H,6-7H2,1H3,(H,17,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDLRBFPXDDMJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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